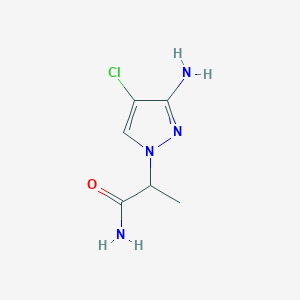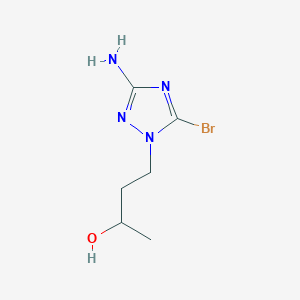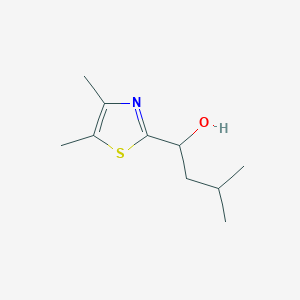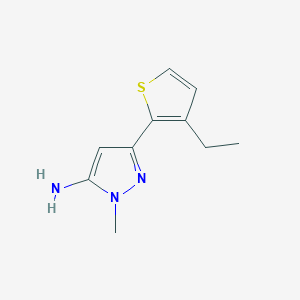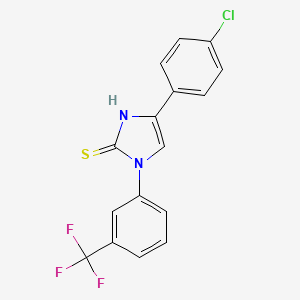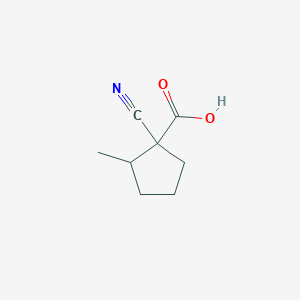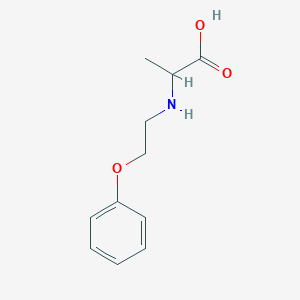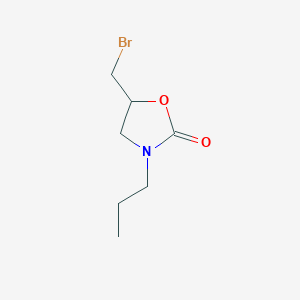
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 3-propyl-1,3-oxazolidin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of oxazolidinone derivatives with additional functional groups.
Reduction: Formation of 3-propyl-1,3-oxazolidin-2-one.
科学的研究の応用
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-propyl-1,3-oxazolidin-2-one
- 3-Propyl-1,3-oxazolidin-2-one
Uniqueness
5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C7H12BrNO2 |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
5-(bromomethyl)-3-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO2/c1-2-3-9-5-6(4-8)11-7(9)10/h6H,2-5H2,1H3 |
InChIキー |
PJOXUNDNUCAFLY-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(OC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


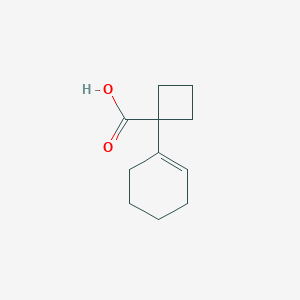
![6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
![Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13073840.png)
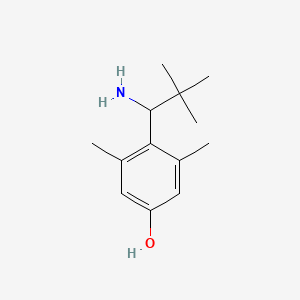
![1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13073847.png)

